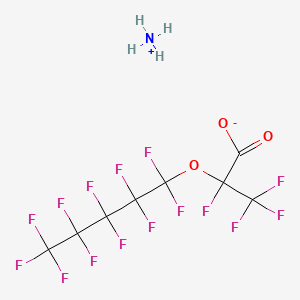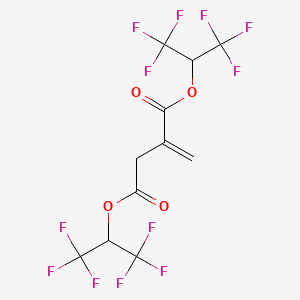
4-hydroxysphinganine (C17 base)
Übersicht
Beschreibung
Sphingolipids are essential components of cellular membranes and play crucial roles in various biological processes, including cell signaling, growth, and differentiation . The compound is characterized by its unique structure, which includes a hydroxyl group at the fourth position of the sphinganine backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Hydroxysphinganine can be synthesized through the hydroxylation of sphinganine. This process involves the use of specific enzymes such as sphingoid base hydroxylase . The reaction typically occurs in the presence of oxygen and requires cofactors like NADPH .
Industrial Production Methods: Industrial production of 4-hydroxysphinganine often involves microbial fermentation processes using yeast or fungi. These microorganisms are capable of producing the compound in substantial amounts under controlled conditions . The fermentation process is followed by extraction and purification steps to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxysphinganine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sphingosine, a key intermediate in sphingolipid metabolism.
Reduction: Reduction reactions can convert 4-hydroxysphinganine back to sphinganine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products:
Sphingosine: Formed through oxidation reactions.
Sphinganine: Formed through reduction reactions.
Derivatives: Various substituted products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxysphinganine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-hydroxysphinganine involves its incorporation into cellular membranes, where it influences membrane structure and function . The compound interacts with various molecular targets, including enzymes involved in sphingolipid metabolism and signaling pathways . It plays a role in regulating cell growth, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Sphinganine: Lacks the hydroxyl group at the fourth position, making it less polar than 4-hydroxysphinganine.
Sphingosine: Contains a double bond at the fourth position, which alters its chemical properties and biological functions.
Phytosphingosine: Similar to 4-hydroxysphinganine but with additional hydroxyl groups, making it more hydrophilic.
Uniqueness: 4-Hydroxysphinganine is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
(2S,3S,4R)-2-aminoheptadecane-1,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)17(21)15(18)14-19/h15-17,19-21H,2-14,18H2,1H3/t15-,16+,17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOLYWXODIHTSI-BBWFWOEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(C(C(CO)N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B3043975.png)




![N,N'-bis[(dimethylamino)methylene]thiourea](/img/structure/B3043983.png)








